(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one
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Overview
Description
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one, also known as HHD, is a naturally occurring compound found in many plants and fruits. It is a member of the class of compounds known as polyketides, which are produced by the condensation of multiple acetyl-CoA molecules. HHD has been the subject of much scientific research due to its potential applications in medicine and industry.
Mechanism Of Action
The mechanism of action of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been shown to interact with a number of different proteins and receptors in the body, including the NF-kB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical And Physiological Effects
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one can inhibit the growth of cancer cells, reduce inflammation, and modulate immune function. In vivo studies have demonstrated that (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one can reduce tumor growth and improve survival rates in animal models of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various physiological processes. However, there are also some limitations to using (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in lab experiments, including its relatively high cost and limited availability.
Future Directions
There are many potential future directions for research on (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. One area of interest is the development of new drugs based on the structure of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. Researchers are also exploring the potential applications of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in the production of food additives, fragrances, and other industrial products. Additionally, there is ongoing research into the mechanisms of action of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one and its potential applications in the treatment of various diseases.
Synthesis Methods
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one can be synthesized through a variety of methods, including microbial fermentation, chemical synthesis, and extraction from natural sources. One of the most common methods for producing (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is through the fermentation of Streptomyces bacteria. This method involves the use of a specialized culture medium containing specific nutrients that promote the growth of the bacteria and the production of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one.
Scientific Research Applications
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been the subject of much scientific research due to its potential applications in medicine and industry. One of the most promising applications of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is in the development of new drugs for the treatment of various diseases. (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been found to have potential applications in the production of food additives, fragrances, and other industrial products.
properties
CAS RN |
102605-97-0 |
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Product Name |
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one |
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(3E,5E)-6-hydroxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+ |
InChI Key |
YLUVSOSEFIBPKJ-ZUVMSYQZSA-N |
Isomeric SMILES |
CC(=O)/C=C/C=C/O |
SMILES |
CC(=O)C=CC=CO |
Canonical SMILES |
CC(=O)C=CC=CO |
synonyms |
2,4-Hexadienal, 5-hydroxy-, (Z,E)- (9CI) |
Origin of Product |
United States |
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